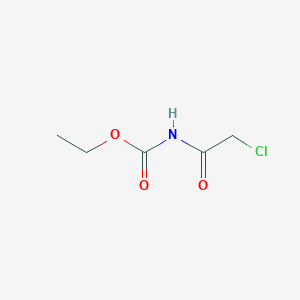

7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin

Descripción general

Descripción

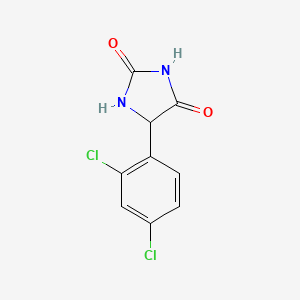

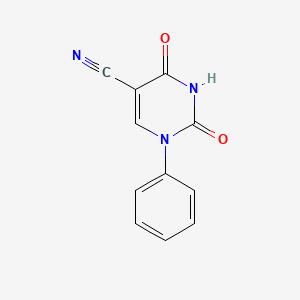

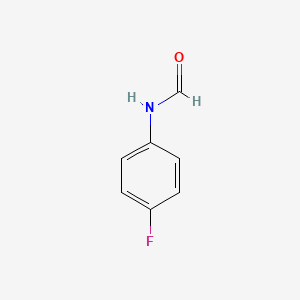

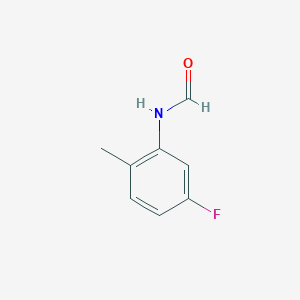

The compound "7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin" is a derivative of 7-amino-4-methylcoumarin, which is a fluorescent marker used for the sensitive detection of proteinases . The compound is likely to be used in biochemical assays and could have applications in the study of enzyme kinetics and substrate specificity.

Synthesis Analysis

The synthesis of 7-amino-4-methylcoumarin derivatives involves several steps, starting from basic coumarin structures. A new synthesis method for 7-amino-4-methylcoumarin has been proposed, which starts from m-aminophenol and involves acylation, condensation with acetoacetic ester, and heating with concentrated alkali to yield the final product . This method could potentially be adapted to synthesize the specific benzyloxycarbonylglycyl-glycyl-leucyl derivative by introducing the peptide moiety at the appropriate step in the synthesis.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a benzopyrone backbone. The specific substitution at the 7-amino position with a peptide chain would influence the molecular conformation and potentially the fluorescence properties of the compound. The structure of similar compounds has been identified using techniques such as IR, NMR, and MS analysis .

Chemical Reactions Analysis

7-Aminocoumarins can undergo various chemical reactions. For instance, they can react with triethyloxonium tetrafluoroborate to form benzopyrylium salts, which can further react with sodium derivatives of compounds containing an active methylene group to yield substituted 2-methylene-2H-1-benzopyrans . The specific benzyloxycarbonylglycyl-glycyl-leucyl derivative would likely have different reactivity due to the presence of the peptide chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-amino-4-methylcoumarin derivatives are influenced by their substituents. The fluorescence properties are of particular interest for biochemical applications. The spectral-luminescence characteristics of these compounds are important for their use as fluorescent probes . The introduction of a peptide chain at the 7-amino position would modify these properties, potentially enhancing the specificity and sensitivity of the compound for proteinase detection .

Aplicaciones Científicas De Investigación

Proteasome Activity Research

This compound is a fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This makes the compound useful in research related to proteasome function and related diseases, such as cancer and neurodegenerative disorders.

Enzyme Kinetics Studies

The compound can be used in enzyme kinetics studies . Enzyme kinetics is the study of the chemical reactions that are catalyzed by enzymes. The compound’s fluorescence allows for real-time monitoring of the reaction, which can provide valuable information about the enzyme’s activity and reaction rates.

Drug Discovery and Development

Given its role as a substrate for proteasome activity, this compound could potentially be used in drug discovery and development . By studying how this compound interacts with the proteasome, researchers may be able to develop new drugs that can modulate proteasome activity.

Biochemical Assays

The compound’s fluorescent properties make it useful in biochemical assays . These are tests that measure the presence or activity of a substance in a biological sample. The compound’s fluorescence can be used to signal the presence or activity of the proteasome or other enzymes.

Protease and Peptidase Activity Analysis

The compound is a sensitive fluorogenic substrate for subtilisins BPN′ and Carlsberg . Subtilisins are a family of proteases, or enzymes that break down proteins. This makes the compound useful in analyzing the activity of these and potentially other proteases and peptidases.

Innovative Fluorescent Probe Design

The compound is an innovative fluorescent probe designed specifically for detecting proteases and other enzymes . This makes it a valuable tool in the design of new fluorescent probes for biochemical research.

Mecanismo De Acción

Target of Action

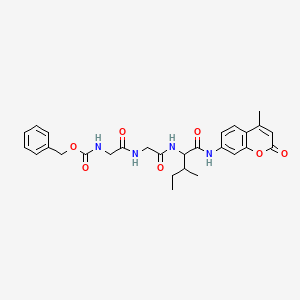

The primary target of the compound 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin, also known as benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate, is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .

Mode of Action

This compound acts as a fluorogenic substrate for the chymotrypsin-like activity of the 20S proteasome . A fluorogenic substrate is a molecule that releases a fluorescent product upon enzymatic activity. In this case, the enzymatic activity of the 20S proteasome on the compound results in the release of a fluorescent signal .

Biochemical Pathways

The compound is involved in the protein degradation pathway via the 20S proteasome . The 20S proteasome is part of the ubiquitin-proteasome system, the primary mechanism for the degradation of intracellular proteins. The fluorescent signal released upon degradation of the compound can be used to monitor the activity of the 20S proteasome and, by extension, the protein degradation pathway .

Result of Action

The enzymatic action of the 20S proteasome on the compound results in the release of a fluorescent signal . This signal can be detected and quantified, providing a measure of the activity of the 20S proteasome . This can be useful in various research and diagnostic applications, such as studying the role of protein degradation in disease processes .

Propiedades

IUPAC Name |

benzyl N-[2-[[2-[[3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O7/c1-4-17(2)26(27(36)31-20-10-11-21-18(3)12-25(35)39-22(21)13-20)32-24(34)15-29-23(33)14-30-28(37)38-16-19-8-6-5-7-9-19/h5-13,17,26H,4,14-16H2,1-3H3,(H,29,33)(H,30,37)(H,31,36)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGGCCQOBMCUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913653 | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97792-39-7 | |

| Record name | 7-(N-Benzyloxycarbonylglycyl-glycyl-leucyl)amino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097792397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Butan-2-yl)-3,6,9-trihydroxy-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-1-phenyl-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.